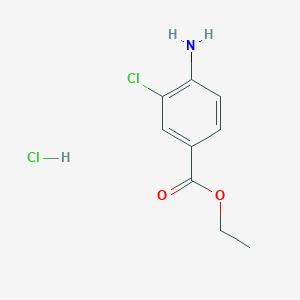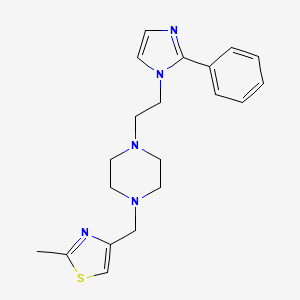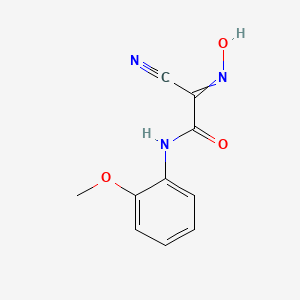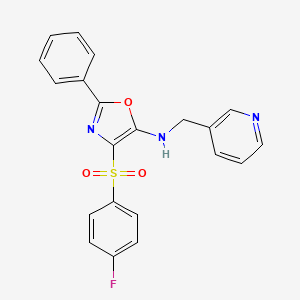
Methyl 2,2,5,5-tetramethyl-1,3-thiazolidine-4-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2,2,5,5-tetramethyl-1,3-thiazolidine-4-carboxylate hydrochloride is a compound that falls within the broader class of thiazolidine derivatives. These compounds are of significant interest due to their diverse range of biological activities and applications in medicinal chemistry. Although the specific compound is not directly synthesized or analyzed in the provided papers, insights can be drawn from similar compounds and their synthesis methods, molecular structures, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of thiazolidine derivatives typically involves cyclization reactions of thioamides with various carbonyl compounds. For instance, the synthesis of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate involved the reaction of 4-methyl-(1-benzylidenehydrazinyl)-2-carbothioamide with ethyl bromopyruvate . Similarly, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate was achieved by cyclization of thioamide with 2-chloroacetoacetate . These methods suggest that the synthesis of methyl 2,2,5,5-tetramethyl-1,3-thiazolidine-4-carboxylate hydrochloride could potentially be carried out through analogous cyclization reactions, using appropriately substituted thioamides and carbonyl compounds.
Molecular Structure Analysis
The molecular structure of thiazolidine derivatives is often characterized using spectroscopic techniques such as FTIR and NMR, and their geometry can be optimized using density functional theory (DFT) . The molecular geometry, vibrational assignments, and chemical shifts can be theoretically calculated and compared with experimental data to ensure accuracy . The crystallographic behavior of these compounds can also be studied using X-ray diffraction methods, as demonstrated by the synthesis and characterization of (4R)-methyl-3-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)thiazolidin-4-carboxylate .
Chemical Reactions Analysis
Thiazolidine derivatives can undergo various chemical reactions, including reactions with hydroxylamine hydrochloride to afford different products depending on the reaction conditions . The carbamoylation of hydroxyaminothiazolidine derivatives can lead to rearrangements, producing ureidothiazolidinones . These reactions highlight the reactivity of the thiazolidine core and suggest that methyl 2,2,5,5-tetramethyl-1,3-thiazolidine-4-carboxylate hydrochloride could also participate in similar transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolidine derivatives can be deduced from their synthesis and structural characterization. For example, the oxidation of methyl thiazolidine-4-carboxylate to thiazole-4-carboxylic acid involved specific reaction conditions, such as the use of MnO2 at a certain mole ratio and temperature, which influenced the yield of the reaction . These details provide a framework for understanding the reactivity and stability of thiazolidine derivatives, including the compound of interest.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- The synthesis of 4-Thiazolidinessigsäuren and β-Homopenicillamin revealed that 2,2,5,5-tetramethyl-4-thiazolidineacetic acid can lead to pharmacologically interesting compounds like β-homopenicillamine and its thiolactone hydrochloride, indicating its importance in medicinal chemistry research (Martens, Jürgen Kintscher, & Arnold, 1991).
- Research on the reactivity of Penicillamin and its derivatives demonstrated the synthesis of various thiazolidine-4-carboxylic acids, including substitutedN-penicillaminamides, indicating the compound's utility in creating a range of chemical entities for further investigation (Asinger & Karl-Heinz Gluzek, 1983).
Chemical Interactions and Transformations
- Studies on the synthesis of Thiazole-4-Carboxylic Acid from L-Cysteine hydrochloride and formaldehyde suggest potential pathways for creating derivatives of thiazolidine-based compounds, highlighting their versatility in chemical synthesis (Lv Xin-yu, 2012).
- An investigation into the "hidden" axial chirality of methyl thiazolidine-4-carboxylates in reactions involving enol(ate) intermediates provided insights into their stereoselective cyclisation reactions, suggesting these compounds' potential in stereoselective synthesis (Betts et al., 1999).
Novel Applications and Synthesis Techniques
- The synthesis of novel angiotensin-converting enzyme (ACE) inhibitors from thiazolidine-4-carboxylate derivatives indicates the potential therapeutic applications of these compounds in treating hypertension and cardiovascular diseases (Wu Leifang, 2012).
- Research on the synthesis and safener activity of methyl (R)-N-Benzoyl/Dichloroacetyl-Thiazolidine-4-Carboxylates against herbicide injury in maize demonstrated these compounds' potential agricultural applications, offering a protective effect to crops (Zhao et al., 2018).
Direcciones Futuras
Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .
Propiedades
IUPAC Name |
methyl 2,2,5,5-tetramethyl-1,3-thiazolidine-4-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2S.ClH/c1-8(2)6(7(11)12-5)10-9(3,4)13-8;/h6,10H,1-5H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZNLGINRUZSXFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(NC(S1)(C)C)C(=O)OC)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,2,5,5-tetramethyl-1,3-thiazolidine-4-carboxylate hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-butyl-2-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2501252.png)


![3-Fluoro-4-methoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide](/img/structure/B2501259.png)


![[(2,5-Diethoxy-4-methylphenyl)sulfonyl]cyclohexylethylamine](/img/structure/B2501262.png)
![1-isopentyl-2-((4-methoxyphenoxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2501263.png)
![2-(2-{[4-(Trifluoromethoxy)phenyl]carbamoyl}phenyl)acetic acid](/img/structure/B2501264.png)


![2-[3-(2-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2501267.png)
